The synthesis of ent-8-iso-15(S)-Prostaglandin F2α-d9 typically involves several key steps:
Technical details regarding the synthesis can vary based on the specific protocols used by different laboratories but generally follow established organic synthesis methodologies.
The molecular formula of ent-8-iso-15(S)-Prostaglandin F2α-d9 is , with a molecular weight of approximately 363.5 g/mol. The structure features:
The structural configuration allows it to interact with various biological receptors similarly to its non-deuterated counterpart .
ent-8-iso-15(S)-Prostaglandin F2α-d9 participates in several chemical reactions:
The reactions are typically characterized by their dependence on concentration and receptor availability, reflecting the compound's role in physiological processes.
The mechanism of action for ent-8-iso-15(S)-Prostaglandin F2α-d9 involves:
Key physical and chemical properties of ent-8-iso-15(S)-Prostaglandin F2α-d9 include:
These properties are essential for its application in research settings where precise handling is required .
ent-8-iso-15(S)-Prostaglandin F2α-d9 has several scientific applications:
ent-8-iso-15(S)-Prostaglandin F₂α-d9 represents a stereochemically complex deuterated analog of naturally occurring isoprostanes. Its systematic name denotes several critical structural features: the "ent-" prefix indicates its enantiomeric form relative to the natural compound, while "8-iso" specifies the stereochemical inversion at carbon 8 that distinguishes isoprostanes from enzymatically derived prostaglandins. The "15(S)" designation confirms the conserved stereochemistry at position 15, and the "-d9" suffix signifies the replacement of nine hydrogen atoms with deuterium isotopes.
The molecular formula of this compound is C₂₀H₂₅D₉O₅, with a molecular weight of 363.5 g/mol. The deuterium atoms are strategically positioned at the 17, 17′, 18, 18′, 19, 19′, 20, 20, and 20' positions on the aliphatic chain, creating a mass shift without altering the chemical behavior or biological recognition of the molecule. This specific deuteration pattern enables differentiation from endogenous compounds via mass spectrometry while maintaining structural and functional homology. The structural core consists of a cyclopentane ring with two adjacent hydroxyl groups in the prostaglandin F-series configuration and three aliphatic side chains, including the characteristic ω-chain modification that defines the isoprostane class [1] [4].
Table 1: Structural Characteristics of ent-8-iso-15(S)-PGF₂α-d9
Characteristic | Specification | Significance |
---|---|---|
Systematic Name | ent-8-iso-15(S)-Prostaglandin F₂α-d9 | Denotes stereochemical configuration |
Molecular Formula | C₂₀H₂₅D₉O₅ | Base structure with deuterium substitution |
Molecular Weight | 363.5 g/mol | +9 mass units vs. non-deuterated form |
Deuterium Positions | 17,17′,18,18′,19,19′,20,20,20′ | Ensures chromatographic co-elution with analyte |
Key Stereocenters | 8-position inversion (iso), 15(S) configuration | Distinguishes from enzymatic prostaglandins |
This compound belongs to the specialized category of deuterated isoprostanes, which function as isotopically labeled internal standards for mass spectrometry-based quantification. Isoprostanes themselves are prostaglandin-like compounds formed through non-enzymatic, free radical-mediated peroxidation of arachidonic acid in membrane phospholipids. The "ent" (enantiomeric) configuration makes this particular analog distinct from endogenous 8-iso-PGF₂α, ensuring that it can serve as an analytical reference without biological interference. The deuterium atoms create a predictable mass difference (+9 atomic mass units) that can be resolved by modern mass spectrometers while maintaining nearly identical chromatographic behavior to the non-deuterated analyte [1].
Deuterated analogs like ent-8-iso-15(S)-PGF₂α-d9 exhibit several critical advantages for analytical applications:
These properties establish this deuterated compound as an indispensable reference material for the accurate quantification of 8-iso-PGF₂α in complex biological matrices such as plasma, urine, and tissue homogenates [1] [3].
Table 2: Comparison of Deuterated and Non-deuterated Isoprostane Forms
Property | ent-8-iso-15(S)-PGF₂α-d9 | Endogenous 8-iso-PGF₂α | Significance |
---|---|---|---|
Molecular Formula | C₂₀H₂₅D₉O₅ | C₂₀H₃₄O₅ | Enables mass resolution |
Molecular Weight | 363.5 g/mol | 354.5 g/mol | +9 Da for MRM detection |
Biological Activity | Minimal (enantiomeric form) | Vasoconstrictive, platelet-activating | Prevents interference |
Primary Application | Mass spectrometry internal standard | Oxidative stress biomarker | Analytical vs. biological role |
Source | Synthetic production | Formed in vivo via lipid peroxidation | Reference vs. analyte |
The non-deuterated form of 8-iso-PGF₂α has been extensively validated as a biomarker for in vivo oxidative stress and lipid peroxidation. Elevated levels correlate with numerous pathological conditions including cardiovascular diseases, neurodegenerative disorders, diabetes, and environmental toxicant exposures. However, recent research has revealed significant complexity in its biological origins that fundamentally impacts biomarker interpretation. Crucially, 8-iso-PGF₂α can be generated through two distinct pathways:
This dual origin creates interpretive challenges, as elevated 8-iso-PGF₂α levels could reflect either oxidative stress or inflammation. Research demonstrates that in rat models exposed to carbon tetrachloride (CCl₄), the contribution of CLP to total 8-iso-PGF₂α ranged from 55.6% at 120mg/kg dose to 86.6% at 1200mg/kg. Conversely, in lipopolysaccharide (LPS)-induced inflammation models, PGHS accounted for 59.5% of total 8-iso-PGF₂α production. This demonstrates that the relative contribution of enzymatic versus non-enzymatic formation is both exposure-dependent and dose-dependent .
The deuterated analog plays a pivotal role in resolving this complexity through the implementation of the 8-iso-PGF₂α/PGF₂α ratio methodology. When used as an internal standard in GC- or LC-MS/MS workflows, ent-8-iso-15(S)-PGF₂α-d9 enables precise quantification of both 8-iso-PGF₂α and its enzymatic counterpart (PGF₂α) in biological samples. This ratio provides a normalized measure that distinguishes the source of 8-iso-PGF₂α production:
$$\text{CLP contribution} = \frac{\text{8-iso-PGF}{2\alpha}}{\text{PGF}{2\alpha}} \times \text{calibration factor}$$
Application of this approach has revealed striking species-specific differences: chemical lipid peroxidation contributes only 3% to total plasma 8-iso-PGF₂α in rats but >99% in human males. These findings fundamentally challenge the traditional interpretation of 8-iso-PGF₂α as an exclusive marker of oxidative stress and necessitate methodological refinement in biomarker applications [3].
In clinical research, the precise quantification enabled by this deuterated standard has revealed significant correlations between 8-iso-PGF₂α levels and cardiovascular risk stratification. Hypertensive patients classified as high-risk by Framingham Risk Score (Fr-S) or Atherosclerosis Cardiovascular Disease Risk Score (ASCVD-S) exhibit significantly elevated plasma 8-iso-PGF₂α levels (cutoffs >310 pg/mL for Fr-S and >264 pg/mL for ASCVD-S). This correlation persists after adjustment for traditional risk factors, particularly in patients with preserved renal function (eGFR ≥60 mL/min/1.73 m²). These findings establish 8-iso-PGF₂α quantification as a valuable tool for refining cardiovascular risk assessment in primary prevention settings [5].
Table 3: Research Applications of ent-8-iso-15(S)-PGF₂α-d9
Application Area | Methodology | Key Finding | Reference |
---|---|---|---|
Source Apportionment | 8-iso-PGF₂α/PGF₂α ratio | Distinguishes enzymatic vs. chemical origins | [3] |
Cardiovascular Risk | ELISA quantification with deuterated IS | 310 pg/mL cutoff predicts high Framingham Risk | [5] |
Species Comparison | LC-MS/MS with isotopic internal standard | 3% CLP contribution in rats vs. >99% in humans | [3] |
Exposure Studies | GC-MS quantification | Dose-dependent CLP contribution in CCl₄ exposure | |
Inflammation Models | LC-MS/MS with PGHS inhibition | PGHS contributes 59.5% of 8-iso-PGF₂α in LPS model |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7